

# Application of (S)-(-)-Felodipine-d5 in Therapeutic Drug Monitoring (TDM)

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## Compound of Interest

Compound Name: (S)-(-)-Felodipine-d5

Cat. No.: B563697

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## Application Note & Protocol

### Introduction

Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Felodipine is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more pharmacologically active form. Therapeutic Drug Monitoring (TDM) of felodipine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects, particularly in specific patient populations or when drug interactions are a concern. The use of a stable isotope-labeled internal standard, such as **(S)-(-)-Felodipine-d5**, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This document provides a detailed protocol for the determination of (S)-(-)-felodipine in human plasma using **(S)-(-)-Felodipine-d5** as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### Principle

This method involves the extraction of felodipine and its deuterated internal standard, **(S)-(-)-Felodipine-d5**, from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The quantification of (S)-(-)-felodipine is based on the ratio of its peak area to

that of the internal standard. For stereoselective analysis, a chiral stationary phase can be employed.

## Materials and Reagents

- Analytes: (S)-(-)-Felodipine, (R)-(+)-Felodipine
- Internal Standard: **(S)-(-)-Felodipine-d5**
- Solvents: HPLC grade methanol, acetonitrile, isopropanol, hexane, diethyl ether, and water.
- Reagents: Formic acid, ammonium acetate, and human plasma (drug-free).
- Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, HPLC system coupled with a tandem mass spectrometer, and appropriate analytical columns (C18 and chiral).

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Felodipine and **(S)-(-)-Felodipine-d5** in methanol to prepare individual primary stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Felodipine primary stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **(S)-(-)-Felodipine-d5** primary stock solution with methanol:water (1:1, v/v) to obtain a working solution of 100 ng/mL.

### Sample Preparation (Liquid-Liquid Extraction)

- Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
- Add 20 µL of the 100 ng/mL **(S)-(-)-Felodipine-d5** internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.
- Add 1 mL of extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v) to each tube.[3]

- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase and vortex for 30 seconds.
- Transfer the reconstituted sample to an HPLC vial for analysis.

## LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

| Parameter          | Condition  |
|--------------------|--|
| HPLC System        | Agilent 1200 series or equivalent  |
| Column             | C18 column (e.g., 100 mm x 4.6 mm, 5 µm)   |
| Mobile Phase       | A: 0.1% Formic acid in Water<br>B: 0.1% Formic acid in Acetonitrile  |
| Gradient           | 0-0.5 min: 30% B<br>0.5-2.5 min: 30-90% B<br>2.5-3.5 min: 90% B<br>3.5-3.6 min: 90-30% B<br>3.6-5.0 min: 30% B |
| Flow Rate          | 0.5 mL/min   |
| Injection Volume   | 10 µL  |
| Column Temperature | 40°C   |

For enantioselective analysis, a chiral stationary phase column such as Chiralcel OJ is recommended, with a mobile phase consisting of a mixture of hexane and isopropanol.

Table 2: Mass Spectrometric Conditions

| Parameter         | Condition                               |
|-------------------|---|
| Mass Spectrometer | API 4000 or equivalent                  |
| Ionization Mode   | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V                                  |
| Temperature       | 500°C                                   |
| Curtain Gas       | 20 psi                                  |
| Collision Gas     | 6 psi                                   |
| GS1 / GS2         | 50 / 50 psi                             |
| MRM Transitions   | See Table 3                             |

Table 3: MRM Transitions and Parameters

| Analyte                       | Precurs<br>or Ion<br>(m/z) | Product<br>Ion<br>(m/z) | Dwell<br>Time<br>(ms) | DP (V) | EP (V) | CEP (V) | CXP (V) |
|-------------------------------|----------------------------|-------------------------|-----------------------|--------|--------|---------|---------|
| (S)-(-)-<br>Felodipin<br>e    | 384.1                      | 338.2                   | 150                   | 60     | 10     | 30      | 15      |
| (S)-(-)-<br>Felodipin<br>e-d5 | 389.1                      | 343.2                   | 150                   | 60     | 10     | 30      | 15      |

(DP: Declustering Potential, EP: Entrance Potential, CEP: Collision Cell Entrance Potential, CXP: Collision Cell Exit Potential. These values are instrument-dependent and require optimization.)

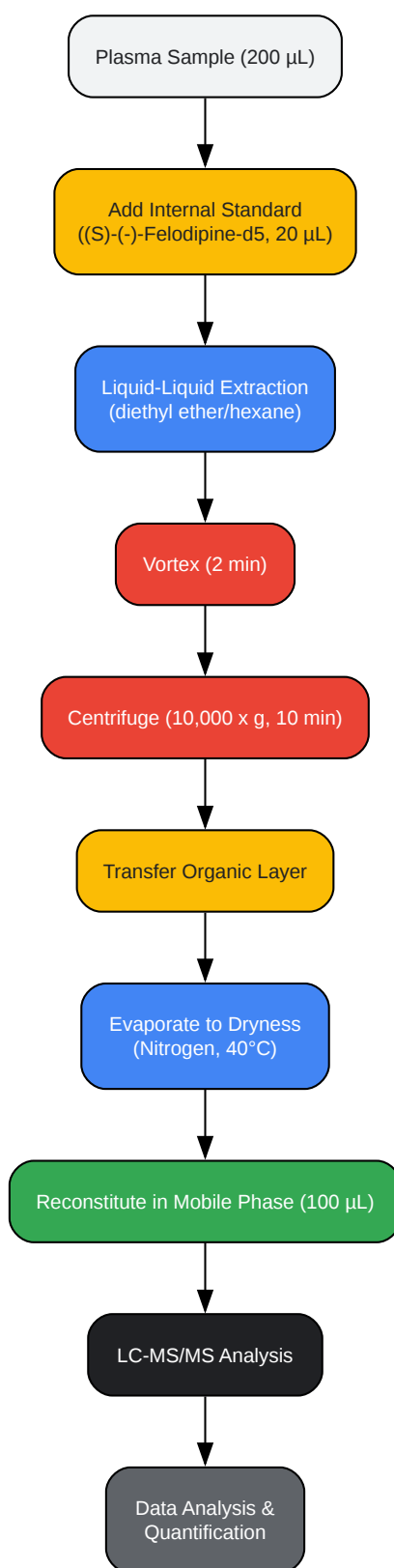
## Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

Table 4: Method Validation Parameters

| Parameter            | Description  | Acceptance Criteria   |
|----------------------|--|---|
| Linearity            | A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. | Correlation coefficient ( $r^2$ ) $\geq$ 0.99                                   |
| Accuracy & Precision | Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.                                | Accuracy: within $\pm 15\%$ of the nominal value. Precision (RSD): $\leq 15\%$  |
| Recovery             | The efficiency of the extraction procedure is determined by comparing the analyte response from extracted samples to that of unextracted standards.  | Consistent, precise, and reproducible.  |
| Matrix Effect        | Assesses the ion suppression or enhancement caused by the plasma matrix.   | The coefficient of variation of the response ratios should be $\leq 15\%$ .     |
| Stability            | Analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).  | Analyte concentration should be within $\pm 15\%$ of the initial concentration. |

## Visualization of Experimental Workflow





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